methyl 2-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5-methylthiophene-3-carboxylate
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Overview
Description
METHYL 2-[({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a variety of functional groups, including pyrazole, isoxazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and isoxazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these steps include hydrazine, carbon monoxide, and aryl iodides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions typically require controlled temperatures and specific solvents to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
METHYL 2-[({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its anti-tubercular activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 2-[({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to different enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Isoxazole derivatives: Compounds with the isoxazole ring, which share some chemical properties.
Thiophene derivatives: Compounds containing the thiophene ring, known for their electronic properties.
Uniqueness
METHYL 2-[({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19N5O6S |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
methyl 2-[[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carbonyl]amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19N5O6S/c1-8-6-12(18(25)28-5)17(30-8)19-16(24)14-13(11(4)29-21-14)7-22-10(3)15(23(26)27)9(2)20-22/h6H,7H2,1-5H3,(H,19,24) |
InChI Key |
ZEOWYGFNLLTKJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=NOC(=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C)C)C(=O)OC |
Origin of Product |
United States |
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